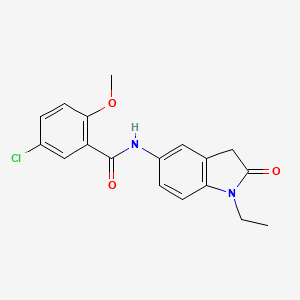

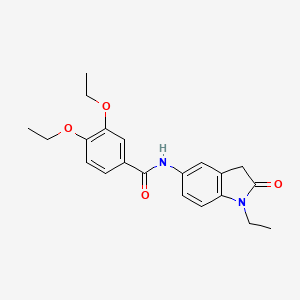

![molecular formula C21H23N3O4S B6571891 8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021262-20-3](/img/structure/B6571891.png)

8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-{[1,1’-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . The core structure, 1,3,8-triazaspiro[4.5]decane-2,4-dione, is a type of hydantoin, which is a class of compounds that have wide-ranging therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves a series of sequential chemical steps, including a Bucherer-Bergs reaction . The stereochemical result of this reaction is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one . Another synthesis method involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR, HMBC, and NOESY . These techniques can help verify the experimentally obtained structure and match it with the calculated energy minima conformation .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a series of sequential chemical steps due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .科学的研究の応用

8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in organic synthesis, biochemistry, and pharmaceuticals. In organic synthesis, this compound has been used as a starting material for the synthesis of various compounds. In biochemistry, this compound has been studied for its potential applications in enzyme inhibition, protein-protein interactions, and DNA binding. In pharmaceuticals, this compound has been studied for its potential applications in the treatment of various diseases.

作用機序

Target of Action

The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and Prolyl Hydroxylase Domain (PHD) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzymes. In the case of RIPK1, the compound inserts into a deep hydrophobic pocket and forms T-shaped π–π interactions . For PHDs, the compound competes with the 2-oxoglutarate (2OG) co-substrate .

Biochemical Pathways

The compound affects the necroptosis signaling pathway and the hypoxia-inducible factor (HIF) pathway . In the necroptosis pathway, the compound inhibits RIPK1, thereby preventing cell death . In the HIF pathway, the compound inhibits PHDs, leading to upregulation of erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are currently in clinical trials .

Result of Action

The inhibition of RIPK1 and PHDs by the compound leads to a decrease in programmed cell death and an increase in the body’s response to low oxygen levels . This can have therapeutic potential for various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases .

実験室実験の利点と制限

8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several advantages for laboratory experiments. First, this compound is a relatively stable compound and can be stored for long periods of time. Second, this compound is relatively easy to synthesize and can be synthesized in a two-step process. Third, this compound is relatively inexpensive and can be purchased in bulk.

However, there are also some limitations to using this compound in laboratory experiments. First, this compound is a relatively new compound and its mechanism of action is not yet fully understood. Second, this compound is a relatively large molecule, which can make it difficult to synthesize and purify. Third, this compound can be toxic and should be handled with caution.

将来の方向性

There are several potential future directions for the study of 8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. First, further research is needed to better understand the mechanism of action of this compound. Second, further research is needed to explore the potential applications of this compound in organic synthesis, biochemistry, and pharmaceuticals. Third, further research is needed to explore the potential effects of this compound on the nervous system, cardiovascular system, and immune system. Fourth, further research is needed to explore the potential toxicity of this compound and to develop safer methods of synthesis and purification. Finally, further research is needed to explore the potential uses of this compound in the development of new drugs and therapies.

合成法

8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized in a two-step process. The first step involves the reaction of 1,1'-biphenyl-4-sulfonyl chloride with 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of an organic base such as triethylamine in a solvent such as dichloromethane. The reaction of these two compounds results in the formation of this compound. The second step involves the reaction of this compound with an organic base such as triethylamine in a solvent such as dichloromethane. This reaction results in the formation of a product that is a mixture of this compound and its derivatives.

生化学分析

Biochemical Properties

8-{[1,1’-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with the PHD family of enzymes . These enzymes are involved in the hydroxylation of proline residues in proteins, which is a key post-translational modification in many biological processes . The interaction between this compound and the PHD enzymes can influence these processes .

Cellular Effects

The effects of 8-{[1,1’-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on cells are largely due to its interaction with the PHD enzymes . By inhibiting these enzymes, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 8-{[1,1’-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves binding to the active site of the PHD enzymes . This binding inhibits the enzymes, leading to changes in protein hydroxylation and, consequently, alterations in gene expression .

Metabolic Pathways

It is known that this compound interacts with the PHD enzymes

特性

IUPAC Name |

3-ethyl-8-(4-phenylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-2-24-19(25)21(22-20(24)26)12-14-23(15-13-21)29(27,28)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOMCRXSUIPOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(diethylamino)-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6571815.png)

![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571827.png)

![4-(diethylamino)-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6571832.png)

![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)

![8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571842.png)

![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)

![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)

![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)

![8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571896.png)